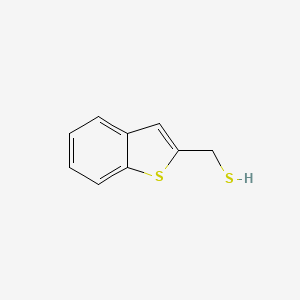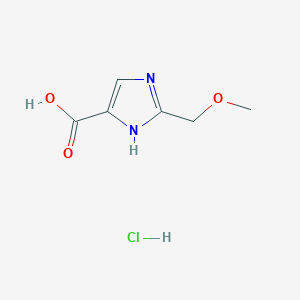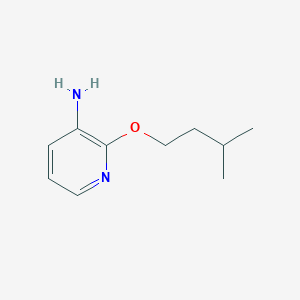![molecular formula C12H18N2O4 B13567977 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group attached to an aminoethyl chain, which is further connected to a pyrrole ring. This compound is often used in organic synthesis, particularly in the protection of amine groups during multi-step synthesis processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid typically involves the protection of the amino group using the Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete protection of the amine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. The reaction conditions would be optimized to ensure high purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid can undergo various chemical reactions, including:
Deprotection: The Boc group can be removed using strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in methanol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Coupling Reactions: The compound can be used in peptide coupling reactions, where the amino group reacts with carboxylic acids to form amide bonds.
Common Reagents and Conditions
Deprotection: TFA in dichloromethane or HCl in methanol.
Coupling Reagents: Common coupling reagents include N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Major Products Formed
Applications De Recherche Scientifique
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the synthesis of peptides and proteins for biological studies.
Medicine: Utilized in the development of pharmaceutical compounds and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid primarily involves the protection and deprotection of amine groups. The Boc group stabilizes the amine, preventing it from reacting during intermediate steps of a synthesis. Upon deprotection, the free amine can participate in various reactions, such as forming peptide bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)cyclobutane-1-carboxylic acid
- Ethyl 2-{[(tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate
- (S)-2-((tert-butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylic acid is unique due to its pyrrole ring, which imparts distinct electronic properties and reactivity compared to other Boc-protected amino acids. This uniqueness makes it valuable in specific synthetic applications where the pyrrole ring’s properties are advantageous .
Propriétés
Formule moléculaire |
C12H18N2O4 |
|---|---|
Poids moléculaire |
254.28 g/mol |
Nom IUPAC |
1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]pyrrole-3-carboxylic acid |
InChI |
InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)13-5-7-14-6-4-9(8-14)10(15)16/h4,6,8H,5,7H2,1-3H3,(H,13,17)(H,15,16) |
Clé InChI |
HKDWVOGZMCVDJM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NCCN1C=CC(=C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Tert-butyl 3-({methyl[4-(trifluoromethanesulfonyloxy)pyrimidin-2-yl]amino}methyl)azetidine-1-carboxylate](/img/structure/B13567913.png)




![(Cyclohexylmethyl)[(thiophen-3-yl)methyl]aminehydrochloride](/img/structure/B13567937.png)




![sodium 2-ethoxy-2-oxo-1-[(3E)-2-oxooxan-3-ylidene]ethan-1-olate](/img/structure/B13567968.png)

